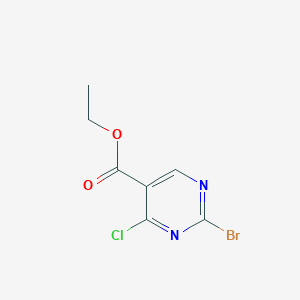

Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-Brom-4-chlorpyrimidin-5-carboxylat ist eine heterocyclische organische Verbindung, die zur Pyrimidinfamilie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von Brom- und Chloratomen aus, die an den Pyrimidinring gebunden sind, sowie durch eine Ethylestergruppe an der 5-Position. Aufgrund seiner einzigartigen chemischen Eigenschaften und Reaktivität wird es in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-Brom-4-chlorpyrimidin-5-carboxylat beinhaltet typischerweise die Bromierung und Chlorierung von Pyrimidinderivaten. Ein gängiges Verfahren umfasst die Reaktion von 2,4-Dichlorpyrimidin mit Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Acetonitril oder Dimethylformamid durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Ethyl-2-Brom-4-chlorpyrimidin-5-carboxylat kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung automatisierter Reaktoren und fortschrittlicher Reinigungstechniken wie der Hochleistungsflüssigchromatographie (HPLC) kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-Brom-4-chlorpyrimidin-5-carboxylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Brom- und Chloratome können durch Nucleophile wie Amine, Thiole und Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen mit Aryl- oder Alkylhalogeniden teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid, Kalium-tert-butoxid und verschiedene Amine werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Pyrimidine, die weiter zur Synthese von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Ethyl-2-Brom-4-chlorpyrimidin-5-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.

Medizin: Es dient als Zwischenprodukt bei der Synthese pharmazeutischer Wirkstoffe, insbesondere solcher, die auf Krebs und entzündliche Erkrankungen abzielen.

Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und Materialien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-Brom-4-chlorpyrimidin-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. In biologischen Systemen kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu therapeutischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-5-Brom-4-chlorpyrimidin-2-carboxylat

- Ethyl-2-chlorpyrimidin-5-carboxylat

- Ethyl-5-Brom-2-chlorpyrimidin-4-carboxylat

Einzigartigkeit

Ethyl-2-Brom-4-chlorpyrimidin-5-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Pyrimidinring einzigartig, das ihm eine besondere Reaktivität und Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung bei der Synthese neuartiger chemischer Entitäten und in verschiedenen Forschungsanwendungen .

Eigenschaften

Molekularformel |

C7H6BrClN2O2 |

|---|---|

Molekulargewicht |

265.49 g/mol |

IUPAC-Name |

ethyl 2-bromo-4-chloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H6BrClN2O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3 |

InChI-Schlüssel |

WLEPXDFXNGKNBG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)

![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)

![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)

![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)

![6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)

![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)

![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)

![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)

![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)